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Compound of Interest

Compound Name: GSK2807 Trifluoroacetate

Cat. No.: B607806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for

researchers utilizing GSK2807, a potent and selective inhibitor of SMYD3. While GSK2807 is a

valuable tool for studying the biological roles of SMYD3, understanding its potential off-target

effects is critical for accurate data interpretation and anticipating experimental outcomes. This

resource offers a compilation of frequently asked questions, troubleshooting guides for

common experimental hurdles, and detailed experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of GSK2807?

GSK2807 is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND

domain-containing protein 3 (SMYD3). It has been shown to have a high affinity for SMYD3,

with a reported Ki value of 14 nM.

Q2: Are there any known off-targets for GSK2807?

Currently, comprehensive public data from a broad kinase selectivity panel for GSK2807 is not

available. While it is reported to be selective for SMYD3, researchers should be aware that

"selective" does not mean "specific," and interactions with other kinases or proteins, particularly

at higher concentrations, are possible. It is advisable to perform counter-screening experiments
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against kinases with structurally similar ATP-binding pockets or those implicated in unexpected

phenotypic observations.

Q3: What are the known downstream signaling pathways of SMYD3 that could be affected by

GSK2807?

SMYD3 is a lysine methyltransferase that can methylate both histone and non-histone proteins,

leading to the activation of various signaling pathways. Key non-histone substrates include:

MAP3K2 (MEKK2): Methylation of MAP3K2 by SMYD3 can activate the Ras/Raf/MEK/ERK

signaling cascade, which is involved in cell proliferation, differentiation, and survival.[1][2][3]

VEGFR1 (Vascular Endothelial Growth Factor Receptor 1): SMYD3-mediated methylation

can enhance the kinase activity of VEGFR1, a key regulator of angiogenesis.

HER2 (Human Epidermal Growth Factor Receptor 2): Methylation by SMYD3 can promote

HER2 homodimerization and activation, a critical step in the signaling of this important

oncogene.

AKT1: SMYD3 can methylate AKT1, a crucial kinase in the PI3K/AKT pathway that governs

cell survival and metabolism.[3]

Inhibition of SMYD3 by GSK2807 would be expected to attenuate these signaling pathways.

Q4: What potential adverse events have been observed in clinical trials with GSK2807?

As of the latest available information, detailed results, including a comprehensive list of

adverse events from the clinical trial of GSK2807 (NCT02806882), have not been publicly

released. Therefore, specific clinical side effects cannot be detailed at this time. Researchers

should monitor for unexpected cellular toxicities or phenotypes in their experiments and

consider the possibility of off-target effects.

Troubleshooting Guides
This section addresses potential issues that may arise during experiments with GSK2807.
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Observed Issue Potential Cause Recommended Action

Unexpected Cell Phenotype

(e.g., decreased proliferation in

a cell line where SMYD3 is not

highly expressed)

Possible Off-Target Kinase

Inhibition: The observed

phenotype may be due to

GSK2807 inhibiting a kinase

other than SMYD3 that is

critical for the biology of your

cell model.

1. Validate SMYD3

Dependence: Use a

complementary method to

confirm the role of SMYD3 in

your observed phenotype

(e.g., siRNA/shRNA

knockdown or CRISPR/Cas9

knockout of SMYD3).2.

Counter-Screening: If the

phenotype persists in the

absence of SMYD3, consider

performing a targeted kinase

screen against kinases known

to be involved in the observed

cellular process.

Discrepancy Between

Biochemical and Cellular

Assay Results

Cellular Permeability and

Metabolism: GSK2807 may

have poor cell permeability in

your specific cell line, or it may

be rapidly metabolized, leading

to a lower effective intracellular

concentration.Efflux Pumps:

The compound could be a

substrate for cellular efflux

pumps like P-glycoprotein

(MDR1).

1. Titrate Concentration:

Perform a dose-response

experiment in your cellular

assay to determine the optimal

concentration.2. Use Efflux

Pump Inhibitors: Co-treat with

known inhibitors of common

efflux pumps to see if the

cellular potency of GSK2807

increases.3. LC-MS/MS

Quantification: If available, use

mass spectrometry to quantify

the intracellular concentration

of GSK2807.

Variability in Experimental

Replicates

Compound Stability and

Solubility: GSK2807 may be

unstable in your cell culture

medium or have poor solubility,

leading to inconsistent

1. Prepare Fresh Solutions:

Always prepare fresh stock

solutions of GSK2807 in a

suitable solvent (e.g., DMSO)

and dilute into your

experimental medium
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concentrations between

experiments.

immediately before use.2.

Check for Precipitation:

Visually inspect your diluted

solutions for any signs of

precipitation. If observed,

consider using a lower

concentration or a different

formulation.

Experimental Protocols
Protocol: Kinase Selectivity Profiling using the
KINOMEscan™ Assay
This protocol provides a general workflow for assessing the selectivity of a compound like

GSK2807 against a large panel of kinases. The KINOMEscan™ platform is a competition-

based binding assay.

Principle: A test compound is incubated with a panel of DNA-tagged kinases. The kinase-

compound mixture is then applied to an immobilized, active-site directed ligand. The amount of

kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A potent

interaction between the test compound and a kinase will result in a lower amount of that kinase

binding to the immobilized ligand.

Materials:

Test compound (e.g., GSK2807) dissolved in DMSO

KINOMEscan™ screening service (e.g., from Eurofins DiscoverX)

Procedure:

Compound Preparation: Prepare a stock solution of GSK2807 in DMSO at a concentration

specified by the service provider (typically 100x the final screening concentration).

Assay Execution (performed by the service provider): a. Kinases are expressed as fusions

with a DNA tag. b. The DNA-tagged kinases are incubated with the test compound at a
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specified concentration (e.g., 1 µM). c. The kinase-compound mixture is added to wells

containing an immobilized, broad-spectrum kinase inhibitor. d. After an incubation period to

allow for binding competition, unbound components are washed away. e. The amount of

kinase bound to the immobilized ligand is quantified by qPCR using primers specific for the

DNA tag.

Data Analysis: a. The results are typically expressed as a percentage of the DMSO control

(% Control), where a lower percentage indicates stronger binding of the test compound to

the kinase. b. A selectivity score (S-score) can be calculated to represent the number of

kinases inhibited by the compound at a certain threshold. c. Data is often visualized on a

kinome tree diagram to illustrate the selectivity profile across the human kinome.

Visualizations
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Caption: Simplified signaling pathways influenced by SMYD3.
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Caption: General experimental workflow for KINOMEscan™ profiling.
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Caption: Logical workflow for troubleshooting unexpected phenotypes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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